molecular formula C12H12N2O3 B11875308 Ethyl 5-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

Ethyl 5-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

Cat. No.: B11875308
M. Wt: 232.23 g/mol
InChI Key: BVCALFNXYKRNRG-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a heterocyclic compound that belongs to the class of 1,8-naphthyridines. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a naphthyridine core, which is a fused ring system containing nitrogen atoms, making it a valuable scaffold in drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-naphthyridines, including Ethyl 5-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate, can be achieved through various methods. One common approach involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and ethyl cyanoacetate in the presence of catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide . Another method includes the Friedländer approach, which uses green chemistry strategies to synthesize the naphthyridine core .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions include various substituted naphthyridine derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

Ethyl 5-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit bacterial DNA gyrase, leading to the disruption of DNA replication and transcription . The compound’s ability to bind to specific proteins and interfere with their function is a key aspect of its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is unique due to its specific substitution pattern on the naphthyridine core, which imparts distinct biological activities and chemical properties

Biological Activity

Ethyl 5-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate (EMN) is a compound belonging to the naphthyridine family, recognized for its diverse biological activities. This article explores the biological properties of EMN, focusing on its antimicrobial, anti-inflammatory, and potential anticancer effects. Additionally, we will present data tables summarizing relevant studies and findings.

Chemical Structure and Properties

EMN has a molecular formula of C12H12N2O3C_{12}H_{12}N_2O_3 and a molecular weight of approximately 232.24 g/mol. The compound features a unique naphthyridine structure that enhances its solubility and biological activity due to the presence of ethyl and carboxylate groups.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of EMN and its derivatives. For instance, derivatives of naphthyridine have shown significant antibacterial activity against various pathogens, including:

  • Klebsiella pneumoniae
  • Staphylococcus aureus
  • Escherichia coli

Table 1: Antimicrobial Activity of EMN Derivatives

Compound NamePathogen TestedMinimum Inhibitory Concentration (MIC)Remarks
EMNKlebsiella pneumoniae0.25 μg/mLEffective against Gram-negative bacteria
EMNStaphylococcus aureus0.22 μg/mLStrong biofilm inhibition
Derivative AEscherichia coli0.30 μg/mLExhibits bactericidal properties

These results indicate that EMN exhibits potent antimicrobial effects, making it a candidate for further pharmacological exploration .

Anti-inflammatory Effects

Research indicates that EMN may possess anti-inflammatory properties. Studies have shown that compounds within the naphthyridine class can inhibit pro-inflammatory cytokines and reduce inflammation in various models. For example, in vitro studies demonstrated that EMN reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages .

Anticancer Potential

Emerging evidence suggests that EMN may have anticancer activity. Preliminary studies indicate that naphthyridine derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression. For instance:

  • In vitro studies showed that EMN inhibited the proliferation of human cancer cell lines, including breast and lung cancer cells.
  • Mechanistic studies revealed that EMN treatment led to increased reactive oxygen species (ROS) production, contributing to cell death in cancer cells.

Table 2: Anticancer Activity of EMN

Cell LineIC50 (μM)Mechanism of Action
MCF-7 (Breast Cancer)15Induction of apoptosis via ROS
A549 (Lung Cancer)12Cell cycle arrest at G2/M phase

These findings suggest that EMN holds promise as a potential anticancer agent, warranting further investigation into its therapeutic applications .

Properties

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

ethyl 5-methyl-4-oxo-1H-1,8-naphthyridine-3-carboxylate

InChI

InChI=1S/C12H12N2O3/c1-3-17-12(16)8-6-14-11-9(10(8)15)7(2)4-5-13-11/h4-6H,3H2,1-2H3,(H,13,14,15)

InChI Key

BVCALFNXYKRNRG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC2=NC=CC(=C2C1=O)C

Origin of Product

United States

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